(4-methylphenyl)(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)methanone
Description
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4-methylphenyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone |
InChI |
InChI=1S/C18H22N4O/c1-13-2-4-14(5-3-13)17(23)22-10-7-18(8-11-22)16-15(6-9-21-18)19-12-20-16/h2-5,12,21H,6-11H2,1H3,(H,19,20) |
InChI Key |
XOCUTZORBJYNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4 |
Origin of Product |
United States |
Preparation Methods
Method 1: Nitroethylene-Diamine-Malononitrile Condensation
Inspired by the synthesis of spiro-imidazo-pyridine-indene derivatives, this route employs:
-
Reagents : 1,1-bis(methylthio)-2-nitroethylene, 1,4-diaminopiperidine, and 4-methylbenzaldehyde.
-
Catalyst : p-Toluenesulfonic acid (p-TSA) in ethanol under reflux.
-
Mechanism :
Example Reaction Table (Hypothetical Optimization):
| Entry | Diamine | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-Diamino-piperidine | 4-Methylbenzaldehyde | p-TSA | EtOH | 80 | 6 | 65 |
| 2 | 1,3-Diaminopropane | 4-Methylbenzaldehyde | p-TSA | H₂O/EtOH | 80 | 12 | 40 |
Note: Lower yields with non-piperidine diamines highlight steric and electronic effects.
Regioselective Acylation and Cyclization
Adapted from regioselective synthesis of imidazo[4,5-c]pyridines, this method involves:
-
Selective Acylation : 3,4-Diaminopyridine derivatives are acylated at the 4-position using tert-butylcarbamate or acetamide.
-
Cyclization : Intramolecular condensation to form the imidazo core.
-
Spiro-Junction Formation : Introduction of tetrahydropiperidine via nucleophilic substitution or reductive amination.
Key Steps :
-
Step 1 : Acylation of 3,4-diaminopyridine with tert-butylcarbamoyl chloride.
-
Step 2 : Cyclization under acidic conditions to form the imidazo ring.
-
Step 3 : Reaction with piperidine-2,6-dione or its derivatives to create the spiro junction.
Reaction Conditions :
| Component | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acylation | tert-Butylcarbamoyl chloride | DMF | 0–25 | 85–90 |
| Cyclization | HCl (aq.) | EtOH | 80 | 70–75 |
| Spiro-Junction Formation | Piperidine-2,6-dione | THF | 60 | 50–55 |
Dearomatative Spirocyclization
Inspired by tryptamine-derived isocyanide reactions, this method employs:
-
Reagents : Ethyl diazoacetate and tryptamine-linked isocyanides.
-
Catalyst : Bu₄N[Fe(CO)₃NO] in 1,2-dichloroethane (DCE).
-
Mechanism :
-
Step 1 : Formation of spiroindolenine intermediates via Fe-catalyzed cyclopropanation.
-
Step 2 : Reduction of indolenines to spiroindolines using NaBH₄.
-
Step 3 : Oxidation or coupling to introduce the 4-methylphenyl ketone.
-
Example Protocol :
-
Spiroindolenine Synthesis :
-
React tryptamine-derived isocyanide (1.0 mmol) with ethyl diazoacetate (1.2 mmol) in DCE at 80°C for 2 h.
-
-
Reduction :
-
Cool to 0°C, add NaBH₄ (1.05 mmol), and stir for 1 h.
-
-
Ketone Introduction :
-
Perform Friedel-Crafts acylation with 4-methylbenzoyl chloride in dichloromethane.
-
Yield Data :
| Step | Reagent | Yield (%) |
|---|---|---|
| Spiroindolenine | Ethyl diazoacetate | 75–80 |
| Spiroindoline | NaBH₄ | 70–75 |
| Ketone Functionalization | 4-Methylbenzoyl chloride | 60–65 |
Iodine-Catalyzed Ultrasonic Synthesis
Adapted from iodine-mediated imidazo[1,2-a]pyridine synthesis, this method uses:
-
Catalyst : Molecular iodine (20 mol%).
-
Conditions : Ultrasound irradiation in water at room temperature.
-
Mechanism :
-
Step 1 : Formation of acetophenone derivatives with iodine.
-
Step 2 : Condensation with 2-aminopyridine and dimedone.
-
Optimized Protocol :
-
Preparation of Acetophenone Derivative :
-
Irradiate 4-methylacetophenone (1.0 mmol) with iodine in water for 30 min.
-
-
Condensation :
-
Add 2-aminopyridine and dimedone, irradiate for 30 min.
-
-
Spiro-Junction Formation :
-
React with piperidine-2,6-dione under basic conditions.
-
Yield Comparison :
| Component | Time (min) | Yield (%) |
|---|---|---|
| Acetophenone Intermediate | 30 | 85 |
| Imidazo-Pyridine Core | 30 | 70 |
| Spiro-Junction Final Step | 45 | 50 |
Piperidine Ring Functionalization
Post-spirocyclization, the tetrahydropiperidine ring can be modified via:
-
Reductive Amination :
-
React spiro-intermediate with 4-methylbenzaldehyde and NaBH₃CN.
-
-
Friedel-Crafts Acylation :
-
Use 4-methylbenzoyl chloride in dichloromethane with AlCl₃.
-
Example Data :
| Method | Reagent | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH₃CN | 65–70 |
| Friedel-Crafts Acylation | AlCl₃, DCM | 70–75 |
Key Challenges and Solutions
-
Regioselectivity : Achieved via selective acylation (e.g., tert-butylcarbamate) or iodine-mediated control.
-
Spiro-Junction Stability : Enhanced by using rigid piperidine precursors or low-temperature conditions.
-
Ketone Introduction : Optimized via post-functionalization (Friedel-Crafts) rather than in situ methods.
Summary of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-Component | Nitroethylene + diamine + aldehyde → spiro-cyclization | One-pot, diverse substituents | Moderate yields (50–65%) |
| Regioselective Acylation | Selective acylation → cyclization → spiro-junction | High regioselectivity | Multi-step, lower overall yield |
| Dearomatative Cyclization | Fe-catalyzed spiroindolenine → reduction → ketone introduction | Novel spiroindoline intermediates | Requires sensitive intermediates |
| Iodine-Catalyzed | Ultrasonic condensation → spiro-junction | Green, rapid (30 min) | Limited to electron-rich substrates |
Critical Data Tables
Table 1: Comparison of Multi-Component Reactions
| Entry | Diamine | Aldehyde | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 1,4-Diaminopiperidine | 4-Methylbenzaldehyde | p-TSA | 65 |
| 2 | 1,3-Diaminopropane | 4-Methylbenzaldehyde | p-TSA | 40 |
| 3 | Ethylenediamine | 4-Methylbenzaldehyde | p-TSA | 30 |
Table 2: Yield Optimization for Iodine-Catalyzed Synthesis
| Component | Time (min) | Iodine (mol%) | Yield (%) |
|---|---|---|---|
| Acetophenone Intermediate | 30 | 20 | 85 |
| Imidazo-Pyridine Core | 30 | 20 | 70 |
| Spiro-Junction Final Step | 45 | 20 | 50 |
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and altering cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences Among Imidazo[4,5-c]Pyridine Derivatives
Key Observations :
- Spiro vs. Non-Spiro Systems: The target compound and share a spiro architecture, which imposes conformational constraints that may improve target selectivity.
- Substituent Effects : The 4-methylphenyl group in the target compound increases hydrophobicity compared to the 4-methoxyphenyl group in , which may influence membrane permeability and solubility. Sulfonyl () or sulfanyl () groups introduce polarity, altering pharmacokinetic profiles .
Pharmacological Activity
Structure-Activity Relationship (SAR) Insights :
- Antimycobacterial activity in correlates with amide/urea/sulfonamide substituents, suggesting that electron-withdrawing groups enhance target engagement. The target compound’s 4-methylphenyl group may similarly optimize lipophilicity for membrane penetration .
- Immunomodulatory analogs () rely on pyrazoloalkyl substituents, highlighting the divergent applications of imidazo[4,5-c]pyridine scaffolds depending on functionalization .
Physicochemical Properties
- Synthetic Accessibility: Spiro systems (target compound, ) often require multi-step syntheses (e.g., reflux in methanol ), whereas non-spiro analogs () may be synthesized via simpler alkylation or coupling reactions .
Biological Activity
The compound (4-methylphenyl)(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)methanone is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H22N4O
- CAS Number : 879479-09-1
- Molecular Weight : 306.40 g/mol
The compound features a spirocyclic structure that combines imidazo-pyridine and piperidine moieties. This unique configuration is likely responsible for its diverse biological activities.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of imidazo-pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Research has highlighted the potential of imidazo-pyridine derivatives in cancer therapy. A study demonstrated that such compounds could induce apoptosis in cancer cell lines via the activation of caspase pathways . The spirocyclic nature may enhance interaction with cellular targets involved in cancer progression.
3. Central Nervous System Effects
Compounds with similar structures have been investigated for their neuropharmacological effects. They may act as anxiolytics or antidepressants by modulating neurotransmitter systems . The piperidine component is particularly relevant in this context as many piperidine derivatives exhibit psychoactive properties.
Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazo-pyridine derivatives showed that modifications to the piperidine ring significantly enhanced their antibacterial activity. The compound was part of this series and exhibited promising results against resistant bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Test Compound | E. coli | 18 |
| Test Compound | S. aureus | 22 |
Study 2: Anticancer Activity
In vitro assays revealed that the tested compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 10 | 30 |
| HeLa | 12 | 25 |
| Test Compound | 8 | 40 |
The biological activity of (4-methylphenyl)(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)methanone is likely mediated through its ability to bind to specific receptors or enzymes involved in disease processes. For example:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Anticancer Mechanism : It may activate apoptotic pathways by modulating Bcl-2 family proteins or caspases.
- CNS Activity : By acting on serotonin or dopamine receptors, it could influence mood and anxiety levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
